molecular formula C14H20BNO4 B596386 Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate CAS No. 1218791-31-1

Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate

Cat. No. B596386
CAS RN: 1218791-31-1
M. Wt: 277.127
InChI Key: SYOVFAXZDVGADR-UHFFFAOYSA-N
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Description

“Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate” is a chemical compound with the CAS Number: 929626-17-5 and a molecular weight of 276.14 . It is also known by its IUPAC name "methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C15H21BO4/c1-10-7-11 (13 (17)18-6)9-12 (8-10)16-19-14 (2,3)15 (4,5)20-16/h7-9H,1-6H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Organic Synthesis

This compound is an important intermediate in organic synthesis . It can be synthesized through nucleophilic and amidation reactions . It is used in the organic synthesis of drugs, where boronic acid compounds are usually used to protect diols .

Asymmetric Synthesis

It is utilized in the asymmetric synthesis of amino acids . This process is crucial in the production of chiral molecules, which are important in many areas of chemistry, including pharmaceuticals and materials science .

Diels–Alder and Suzuki Coupling Reactions

This compound is used in Diels–Alder and Suzuki coupling reactions . These are two of the most commonly used methods for forming carbon-carbon bonds in organic synthesis .

4. Enzyme Inhibitors or Specific Ligand Drugs In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They can be used to treat tumors and microbial infections .

Anticancer Drugs

Apart from treating tumors and microbial infections, they can also be used to treat anticancer drugs . This is due to their ability to interfere with the growth and proliferation of cancer cells .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This is important in various fields, including biology, medicine, and environmental science .

Construction of Stimulus-Responsive Drug Carriers

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Drug Delivery

The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc. They can not only load anti-cancer drugs, but also deliver insulin and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve the controlled drug release .

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H332, and H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-9-7-10(8-16-11(9)12(17)18-6)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOVFAXZDVGADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682241
Record name Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1218791-31-1
Record name Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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